molecular formula C7H12OSi B074580 2-Trimethylsilylfuran CAS No. 1578-33-2

2-Trimethylsilylfuran

Cat. No. B074580
CAS RN: 1578-33-2
M. Wt: 140.25 g/mol
InChI Key: HRWRZEKRKZRDRW-UHFFFAOYSA-N
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Description

2-Trimethylsilylfuran is a silyl-protected furan derivative, where the trimethylsilyl (TMS) group provides stability and reactivity control for furan, a five-membered aromatic ring containing oxygen. The presence of the TMS group significantly alters the physical and chemical properties of furan, making it more versatile in organic synthesis.

Synthesis Analysis

The synthesis of 2-Trimethylsilylfuran and related compounds often involves the use of trimethylsilyl-protected intermediates due to their stability and reactivity. For instance, trimethylsilyl-protected alkynes have been used as selective cross-coupling partners in titanium-catalyzed pyrrole synthesis, showcasing the utility of TMS groups in complex organic synthesis processes (Chiu & Tonks, 2018). Additionally, the synthesis of trimethylsilyl-protected carbinols from aldehydes and ketones demonstrates the TMS group's role in protecting sensitive functional groups during synthesis (Kister & Mioskowski, 2007).

Molecular Structure Analysis

The molecular structure of 2-Trimethylsilylfuran and related TMS-protected compounds is characterized by the presence of the TMS group, which can influence the compound's overall steric and electronic properties. The TMS group's presence affects the compound's reactivity, as seen in studies on the structural and coordination properties of various TMS-protected phosphine derivatives (Ito, Nishide, & Yoshifuji, 2006).

Chemical Reactions and Properties

2-Trimethylsilylfuran and similar TMS-protected compounds participate in a range of chemical reactions, highlighting their versatility. For example, the selective preparation of thiocyanates using 2-Trimethylsilylethyl sulfides in the von Braun cyanogen bromide reaction demonstrates the TMS group's utility in selective cleavage reactions (Chambert, Thomasson, & Décout, 2002). Additionally, the coupling of 2-silylphenylboronic acids with alkynes to form benzosiloles via rhodium catalysis underscores the role of the TMS group in facilitating carbon-silicon bond cleavage (Tobisu, Onoe, Kita, & Chatani, 2009).

Physical Properties Analysis

The physical properties of 2-Trimethylsilylfuran, such as solubility, boiling point, and stability, are significantly influenced by the TMS group. These properties are crucial for its handling and application in organic synthesis. For instance, poly[1-(trimethylsilyl)-1-propyne] demonstrates the impact of the TMS group on solubility and film formation, offering insights into the material properties of TMS-protected compounds (Nagai, Masuda, Nakagawa, Freeman, & Pinnau, 2001).

Chemical Properties Analysis

The chemical properties of 2-Trimethylsilylfuran, including reactivity towards nucleophiles, electrophiles, and participation in cycloaddition reactions, are pivotal for its application in organic synthesis. The efficient synthesis of beta-hydroxyesters and alpha,beta-unsaturated esters using alpha-trimethylsilylethylacetate illustrates the TMS group's influence on reactivity and selectivity in synthesis (Wadhwa & Verkade, 2009).

Scientific Research Applications

  • Synthesis and Chemical Reactions :

    • 2-Substituted-4-trimethylsilylfurans can be prepared by treating epoxycarbonyl compounds, a method useful for synthesizing various chemicals (Kang, JongSun, Hwang, & Jyung, 1994).
    • The reactivity of 3-bromo-2-trimethylsilyl-1-propene towards electrophiles allows for a short synthesis of 2-substituted-4-trimethylsilylfurans, highlighting its role in facilitating the synthesis of functionalized vinylsilanes (Knockel & Normant, 1984).
    • A highly efficient method for introducing butenolide moieties to various electrophiles has been demonstrated using lithiated 5-(trimethylsilyl)furfuryl phenyl sulfides or the corresponding diphenylthioacetal, which is significant for additions or substitution reactions followed by oxidation of the silylfuran moieties (Takano, Yasuda, Urabe, & Kuwajima, 1985).
  • Spectroscopy and Quantum Studies :

    • Ultraviolet photoelectron spectroscopy and CNDO/S quantum-chemical calculations of methyl-, t-butyl- and trimethylsilylfuranes, including 2-trimethylsilylfuran, show systematic effects on electron density and molecular behavior (Veszprémi, Nyulászi, & Nagy, 1987).
    • 29Si and 13C nuclear magnetic resonance studies on various trimethylsilyl compounds, including those related to 2-trimethylsilylfuran, help understand the influences of substituent electronegativity on chemical shifts and coupling constants (Harris & Kimber, 1975).
  • Photochemical Studies :

    • The photochemical isomerization reactions of 2-trimethylsilylfuran and other furan derivatives have been studied using ab initio methods, which are important for understanding the photochemical behavior of these compounds (d'Auria, 2000).
  • Biological and Medicinal Applications :

    • Synthesis and study of cytotoxic activity of 2‐acetyl‐5‐trimethylsilylthiophene(furan) and their oximes show potential applications in medicinal chemistry, where the structural properties of these compounds are analyzed for biological activity (Lukevics et al., 2006).

Safety And Hazards

2-Trimethylsilylfuran is classified under GHS02 and GHS07 for safety . The hazard statements include H225 (highly flammable liquid and vapor), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

properties

IUPAC Name

furan-2-yl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12OSi/c1-9(2,3)7-5-4-6-8-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWRZEKRKZRDRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60166318
Record name 2-Furyltrimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Trimethylsilylfuran

CAS RN

1578-33-2
Record name 2-Furyltrimethylsilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001578332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Furyltrimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-(2-Trimethylsilyl-4-furyl)propan-1-al is reacted with dioctylmalonate in tetrahydrofuran in the presence of acetic acid and piperidine to give 3-[4,4-di (carbooctanoxy)-3-butenyl]- 5-trimethylsilylfuran which is treated with cold aqueous potassium hydroxide to give 3-(4-carboxy-4-carbooctanoxy-3-butenyl)-5-trimethylsilylfuran.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
100
Citations
E Lukevics, L Ignatovich, I Sleiksha… - Applied …, 2006 - Wiley Online Library
5‐Trimethylsilylderivatives of 2‐acetylthiophene and ‐furan have been regioselectively prepared by a one‐pot procedure from the corresponding 2‐acetylfuran or 2‐acetylthiophene …
Number of citations: 16 onlinelibrary.wiley.com
S Katsumura, K Hori, S Fujiwara, S Isoe - Tetrahedron letters, 1985 - Elsevier
… The above results demonstrate that photosensitized oxygenation of 2trimethylsilylfuran derivatives is a useful synthetic method of substituted y-hydroxybutenolide. Consequently, this …
Number of citations: 90 www.sciencedirect.com
K Nakayama, Y Harigaya, H Okamoto… - Journal of heterocyclic …, 1991 - Wiley Online Library
… The authors first attempted to carry out the reaction of 2-trimethylsilylfuran with some electrophiles (X+, N02+, RC0+, R+, and etc.), but only decomposed products were …
Number of citations: 14 onlinelibrary.wiley.com
L Ignatovich, V Romanovs, V Muravenko… - … A European Journal, 2014 - Wiley Online Library
… at lower fields (δ=−3.7 to −11.1 ppm) are assigned to the silicon resonance in the trimethyl and triethylsilyl substituents, and this agrees well with the silicon shifts in 2-trimethylsilylfuran (…
M D'Auria - The Journal of Organic Chemistry, 2000 - ACS Publications
… 2-trimethylsilylfuran are collected in Figure 5. We can see that in this case, too, the triplet state of 2-trimethylsilylfuran … , the triplet state of 2-trimethylsilylfuran is planar. We also calculated …
Number of citations: 25 pubs.acs.org
L Ignatovich, D Zarina, I Shestakova… - Metal-Based …, 2001 - downloads.hindawi.com
A series of silyl, germyl and alkyl substituted trifluoroacetylfurans has been synthesized under Friedel-Crafts electrophilic acylation conditions. Biological investigations have …
Number of citations: 19 downloads.hindawi.com
S Katsumura, S Fujiwara, S Isoe - Tetrahedron letters, 1988 - Elsevier
… achieved by 6 steps in 56.4% overall yield by Pd(0) catalyzed coupling with CO and 2- trimethylsilyl-4-tributylstannylfuran followed by chemoselective oxidation of 2-trimethylsilylfuran …
Number of citations: 56 www.sciencedirect.com
GR John, LAP Kane-Maguire, TI Odiaka… - Journal of the Chemical …, 1983 - pubs.rsc.org
… Similarly, with 2-trimethylsilylfuran the rate = k [ Fe] [2-Me3SiC4H30]. Linear free energy … The second-order rate law (8) is confirmed for the reaction of 2-trimethylsilylfuran with (I). …
Number of citations: 4 pubs.rsc.org
LA Motyka - 1984 - elibrary.ru
… Oxidation of the 2-trimethylsilylfuran 207 gives the (beta),(gamma)-unsaturated lactone 208 with no isomerization of the double bond. Hydrogenation of the lactone 208 stereo-…
Number of citations: 0 elibrary.ru
D Wittenberg, PB Talukdar… - Journal of the American …, 1960 - ACS Publications
… 2 Benkeser and Currie, 3 however, were able to acetylate 2-trimethylsilylthiophene and 2-trimethylsilylfuran withiodine as a catalyst. The m-and p-trimethylsilylbenzoyl chlorides …
Number of citations: 17 pubs.acs.org

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